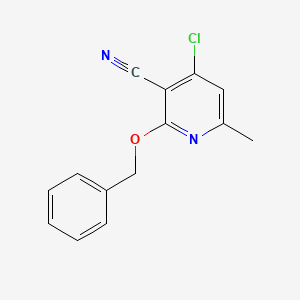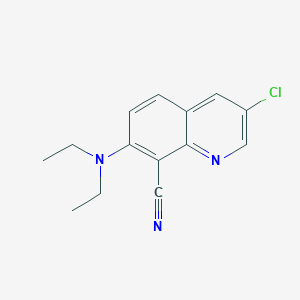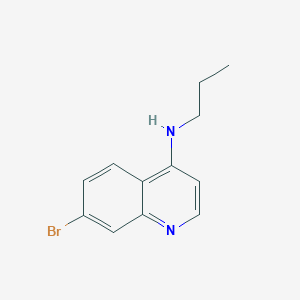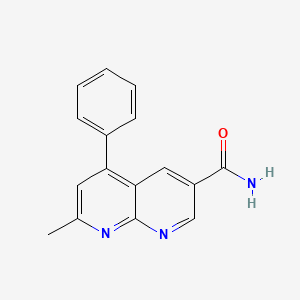![molecular formula C13H26O3Si B11855132 ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B11855132.png)
ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBS-protected intermediate is then subjected to esterification with ethyl acrylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process involves the same reagents and conditions but is optimized for large-scale production, ensuring consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: NaOCH₃ in methanol or LDA in tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate involves the cleavage of the TBS protecting group under acidic or basic conditions. This deprotection exposes the hydroxyl group, allowing further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate
- tert-Butyl(dimethyl)silyl-protected alcohols
- tert-Butyl(dimethyl)silyl-protected amines
Uniqueness
This compound is unique due to its specific structure, which combines the stability of the TBS protecting group with the reactivity of the enoate moiety. This combination allows for selective reactions and modifications, making it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
C13H26O3Si |
|---|---|
Peso molecular |
258.43 g/mol |
Nombre IUPAC |
ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-7-15-12(14)10-8-9-11-16-17(5,6)13(2,3)4/h8,10H,7,9,11H2,1-6H3/b10-8+ |
Clave InChI |
YJTKYXDVMNVKEC-CSKARUKUSA-N |
SMILES isomérico |
CCOC(=O)/C=C/CCO[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCOC(=O)C=CCCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11855097.png)
![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)





